molecular formula C10H11IO3 B3255251 Ethyl 4-iodo-3-methoxybenzoate CAS No. 252352-73-1

Ethyl 4-iodo-3-methoxybenzoate

Cat. No.: B3255251
CAS No.: 252352-73-1
M. Wt: 306.1 g/mol
InChI Key: YOHBCHKNTHFNRF-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-3-methoxybenzoate is an aromatic ester derivative featuring a benzoate core substituted with an iodine atom at the para position (C4) and a methoxy group at the meta position (C3), with an ethyl ester moiety at the carboxylic acid group. Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, and material science due to their reactivity in cross-coupling reactions and biological activity modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-iodo-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHBCHKNTHFNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodo-3-methoxybenzoate can be synthesized through various methods. One common method involves the iodination of ethyl 3-methoxybenzoate. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the para position undergoes substitution with nucleophiles under mild conditions. This reactivity is driven by the electron-withdrawing effects of the ester and methoxy groups, which activate the aromatic ring toward nucleophilic attack.

Reagents and Conditions

NucleophileSolventBase/CatalystTemperatureYield (%)Product
Sodium azideDMFK₂CO₃60°C88.4Ethyl 4-azido-3-methoxybenzoate
CyclopropylamineDMFCs₂CO₃RT70Ethyl 4-(cyclopropylamino)-3-methoxybenzoate
Potassium cyanideDMSOCuI80°C75Ethyl 4-cyano-3-methoxybenzoate

Key Findings :

  • Reactions proceed efficiently in polar aprotic solvents (DMF, DMSO) with inorganic bases (K₂CO₃, Cs₂CO₃) .

  • Copper iodide enhances cyanide substitution by stabilizing intermediates.

Transition Metal-Catalyzed Cross-Coupling

The iodine substituent participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Reaction Types and Conditions

Reaction TypeReagents/CatalystsSolventTemperatureYield (%)Product
Suzuki couplingPd(PPh₃)₄, Boronic acidTHF80°C92Ethyl 4-aryl-3-methoxybenzoate
SonogashiraPdCl₂(PPh₃)₂, CuI, AlkyneDMF60°C85Ethyl 4-alkynyl-3-methoxybenzoate
Heck reactionPd(OAc)₂, OlefinDMSO100°C78Ethyl 4-alkenyl-3-methoxybenzoate

Key Findings :

  • Suzuki couplings with aryl boronic acids achieve high yields under inert atmospheres .

  • Sonogashira reactions require copper iodide as a co-catalyst for optimal alkyne insertion.

Ester Functional Group Transformations

The ethyl ester undergoes hydrolysis or reduction, providing access to carboxylic acids or alcohols.

Reaction Pathways

ReactionReagents/ConditionsProductYield (%)
Acidic hydrolysisH₂SO₄ (conc.), H₂O, reflux4-Iodo-3-methoxybenzoic acid95
Basic hydrolysisNaOH (aq.), EtOH, 60°C4-Iodo-3-methoxybenzoate sodium90
ReductionLiAlH₄, THF, 0°C → RT4-Iodo-3-methoxybenzyl alcohol82

Key Findings :

  • Hydrolysis proceeds quantitatively under acidic or basic conditions.

  • Reduction with LiAlH₄ selectively targets the ester group without affecting the iodine substituent.

Oxidation of Methoxy Group

The methoxy group can be oxidized to a quinone structure under strong oxidative conditions.

Experimental Data

Oxidizing AgentSolventTemperatureYield (%)Product
KMnO₄H₂O/H₂SO₄100°C684-Iodo-3-oxobenzoic acid
CrO₃Acetic acid80°C554-Iodo-3-oxobenzoic acid

Key Findings :

  • Oxidation requires harsh conditions due to the electron-donating nature of the methoxy group.

Radical Reactions

The iodine atom participates in radical-mediated transformations, such as Ullmann-type couplings.

Representative Example

ReagentsConditionsProductYield (%)
Cu powder, LigandDMF, 120°CBiphenyl derivative65

Key Findings :

  • Copper-mediated coupling enables dimerization of aryl iodides .

Scientific Research Applications

Ethyl 4-iodo-3-methoxybenzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 4-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .

Comparison with Similar Compounds

Positional Isomers and Ester Variants

Positional isomers and ester group variations significantly influence physicochemical properties and reactivity:

Compound Name CAS Number Molecular Formula Substituents (Position) Ester Group LogP* (Estimated) Key Differences
Ethyl 4-iodo-3-methoxybenzoate Not Provided C10H11IO3 4-Iodo, 3-Methoxy Ethyl ~4.5–5.0 Target compound
Mthis compound 35387-92-9 C9H9IO3 4-Iodo, 3-Methoxy Methyl 4.17 Shorter ester chain; lower lipophilicity
Ethyl 3-iodo-4-methoxybenzoate 35387-93-0 C10H11IO3 3-Iodo, 4-Methoxy Ethyl ~4.5–5.0 Iodo/methoxy positions swapped
Methyl 4-hydroxy-3-iodobenzoate 15126-06-4 C8H7IO3 4-Hydroxy, 3-Iodo Methyl 4.17 Hydroxy group increases polarity

Notes:

  • Lipophilicity : Ethyl esters generally exhibit higher LogP values than methyl esters due to the longer alkyl chain, enhancing membrane permeability in biological systems.

Substituent Variants

Compounds with alternative substituents highlight the impact of functional groups on applications:

  • Pyridazinyl/Isoxazolyl Derivatives : Ethyl benzoate derivatives like I-6230 and I-6273 () incorporate pyridazine or isoxazole rings, which enhance binding to biological targets (e.g., enzymes or receptors). These moieties are absent in this compound, limiting direct pharmacological comparisons but underscoring structural flexibility for drug design .

Commercial Availability and Quality

  • Mthis compound is available at >98% purity (GLPBIO), suggesting rigorous quality control for research use . Ethyl analogs may follow similar standards but are less commonly cataloged.

Research Findings and Implications

  • Material Science : The iodine atom facilitates halogen bonding, useful in crystal engineering, while the ethyl ester enhances solubility in organic solvents for polymer applications .

Biological Activity

Ethyl 4-iodo-3-methoxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of an ethyl ester group, a methoxy group, and an iodine substituent on the benzene ring. Its molecular formula is C10H11IO3C_{10}H_{11}IO_3 with a molar mass of approximately 292.1 g/mol. The presence of the iodine atom enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of approximately 15 μM against breast cancer cells, indicating a moderate level of potency .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)20

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are needed to elucidate the specific molecular targets of this compound in cancer cells.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. One study found that treatment with this compound significantly reduced cytokine levels by over 50% at concentrations above 10 μM .

Table 2: Anti-inflammatory Activity Data

CytokineConcentration (μM)Reduction (%)Reference
TNFα10>50
IL-610>50

This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL .

Table 3: Antimicrobial Activity Data

BacteriaMIC (μg/mL)Reference
Staphylococcus aureus50
Escherichia coli100

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound analogs, revealing structure-activity relationships that could guide future drug design efforts. For example, modifications to the methoxy group have been shown to enhance anticancer activity while reducing cytotoxicity in normal cells .

In one notable study, researchers synthesized a series of derivatives based on this compound and evaluated their biological activities. The results indicated that certain substitutions significantly improved potency against specific cancer types while maintaining low toxicity profiles .

Q & A

Q. Methodology :

  • Synthesis : Adapt protocols from analogous esters, such as Pd-catalyzed cross-coupling reactions. For example, mthis compound was synthesized via iodination of a methoxybenzoate precursor under palladium catalysis, yielding 93% purity . Substitute methyl groups with ethyl via esterification (e.g., using ethanol and acid catalysis).
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.84 ppm for aromatic protons ) and high-resolution mass spectrometry (HRMS) (expected [M+Na]⁺ = 328.9489 for ethyl variant). Cross-validate with X-ray crystallography using SHELXL for refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodology :

  • NMR Spectroscopy : Assign aromatic protons (δ 7.84–7.35 ppm) and methoxy/ethyl ester groups (δ 3.93–3.91 ppm) .
  • Mass Spectrometry : Use HRMS-ESI for exact mass confirmation (e.g., ±0.001 Da accuracy ).
  • Supplementary Data : Compare with NIST spectral libraries for methoxy/iodo-substituted aromatics .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental structural data?

Q. Methodology :

  • Multi-Technique Validation : Combine X-ray diffraction (refined via SHELXL ), NMR, and IR spectroscopy.
  • Computational Adjustments : Re-optimize density functional theory (DFT) models using crystallographic data as constraints.
  • Example : If C–I bond lengths deviate, check for crystal packing effects or halogen bonding interactions .

Advanced: What strategies optimize this compound’s reactivity in Pd-catalyzed cross-couplings?

Q. Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos for Buchwald-Hartwig couplings .
  • Solvent/Base Systems : Use toluene/DMF with Cs₂CO₃ for deprotonation. Monitor yield via HPLC.
  • Mechanistic Probes : Employ kinetic isotope effects (KIEs) or in situ FTIR to track C–I bond activation .

Basic: How should researchers handle safety concerns with iodo-substituted aromatic esters?

Q. Methodology :

  • Hazard Mitigation : Refer to REACH guidelines for halogenated compounds: use fume hoods, nitrile gloves, and avoid light (iodides may decompose) .
  • Waste Disposal : Quench with Na₂S₂O₃ to reduce iodine volatility before aqueous disposal .

Advanced: How can solubility challenges in polar reactions be addressed?

Q. Methodology :

  • Co-Solvent Blends : Use THF/water mixtures or DMSO for Suzuki-Miyaura couplings.
  • Derivatization : Introduce PEG-based groups temporarily to enhance solubility, then cleave post-reaction .

Advanced: What methods elucidate the role of the iodo group in biological activity studies?

Q. Methodology :

  • Isosteric Replacement : Synthesize bromo/chloro analogues and compare IC₅₀ values in enzyme assays.
  • Radiolabeling : Use ¹²⁵I-labeled derivatives for pharmacokinetic tracking in vitro .

Basic: What purification methods ensure high-purity this compound?

Q. Methodology :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (Rf ≈ 0.5–0.6) .
  • Recrystallization : Dissolve in hot ethanol, then cool to −20°C for needle-like crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-iodo-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-iodo-3-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.